2,7-Diaminoheptanoic acid

Thrombin inhibition Structure–activity relationship (SAR) Serine protease inhibitor

2,7-Diaminoheptanoic acid (CAS 498-56-6 [racemic]; CAS 37689-89-7 [(S)-enantiomer]), commonly referred to as homolysine or Lyk, is a non-proteinogenic α,ω-diamino acid belonging to the cationic amino acid homolog series. Its molecular formula is C₇H₁₆N₂O₂ (MW 160.21) with amino groups at the C-2 (α) and C-7 (terminal ω) positions on a heptanoic acid backbone.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
Cat. No. B12011243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diaminoheptanoic acid
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC(CCC(C(=O)O)N)CCN
InChIInChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)
InChIKeyNMDDZEVVQDPECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diaminoheptanoic Acid (Homolysine) Procurement Guide: Structural Identity, Physicochemical Profile, and Comparator Landscape


2,7-Diaminoheptanoic acid (CAS 498-56-6 [racemic]; CAS 37689-89-7 [(S)-enantiomer]), commonly referred to as homolysine or Lyk, is a non-proteinogenic α,ω-diamino acid belonging to the cationic amino acid homolog series. Its molecular formula is C₇H₁₆N₂O₂ (MW 160.21) with amino groups at the C-2 (α) and C-7 (terminal ω) positions on a heptanoic acid backbone . The compound is structurally defined as a lysine analog extended by one methylene (–CH₂–) unit in the side chain, setting its terminal amine chain length equal to that of arginine, a feature exploited in mechanistic enzymology and inhibitor design [1]. Available commercially as free base, monohydrochloride, or dihydrochloride salt with typical purity ≥95–98% , 2,7-diaminoheptanoic acid serves primarily as a precision biochemical probe where chain-length discrimination by enzyme active sites is the parameter under investigation.

Why Lysine and Other Chain-Length Analogs Cannot Substitute for 2,7-Diaminoheptanoic Acid in Mechanistic and Inhibitor Studies


Although 2,7-diaminoheptanoic acid differs from L-lysine (2,6-diaminohexanoic acid) by only a single methylene group, this apparently minor structural increment produces disproportionate functional consequences that preclude generic substitution in research applications. In thrombin inhibitor design, extending the side chain from lysine (Ki = 0.24 nM) to homolysine (Ki = 8.1 nM) imposes a 34-fold affinity penalty, while further contraction to ornithine yields Ki = 79 nM—a three-order-of-magnitude span across only three methylene units [1]. In F₁-ATPase, the Lyk (homolysine) mutant displays a maximum rotation rate 500-fold lower than wild-type (0.2 rps vs. ~100 rps), yet critically avoids the severe ADP-inhibited state that traps the lysine-substituted mutant, demonstrating that chain length alone governs both catalytic rate and regulatory gating [2]. The L-lysine α-oxidase from Trichoderma aureoviride does not accept L-2,7-diaminoheptanoic acid as a substrate, whereas the shorter-chain 2,6-diaminopimelate supports 22% relative activity—confirming strict chain-length discrimination in both substrate turnover and inhibitor recognition [3]. These examples establish that procurement of 2,7-diaminoheptanoic acid cannot be satisfied by off-the-shelf lysine or other diaminoalkanes when experimental design requires the precise seven-carbon spacing to probe active-site geometry, inhibitor SAR, or unnatural amino acid mutagenesis.

Quantitative Differentiation Evidence for 2,7-Diaminoheptanoic Acid Against Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Comparisons


Thrombin Inhibitor Ki Ladder: Homolysine-Boronate (Ki 8.1 nM) Occupies a Defined Position Between Lysine (0.24 nM) and Ornithine (79 nM) Affinity

In a direct head-to-head crystallographic and kinetic study, the homolysine-containing thrombin inhibitor Ac-(D)Phe-Pro-boro-homoLys-OH exhibited a Ki of 8.1 nM against human α-thrombin. This places homolysine at an intermediate affinity position: 34-fold weaker than the lysine analog (Ac-(D)Phe-Pro-boroLys-OH, Ki = 0.24 nM) but approximately 10-fold more potent than the ornithine analog (Ac-(D)Phe-Pro-boroOrn-OH, Ki = 79 nM). The parent arginine inhibitor DuP714 (Ac-(D)Phe-Pro-boroArg-OH) showed Ki = 0.04 nM. The 3-orders-of-magnitude variation across four side-chain lengths demonstrates that each methylene increment in the S1 pocket produces a quantifiable, non-linear affinity shift, making homolysine the specific probe for inhibitor geometries requiring an arginine-equivalent chain length with a primary amine terminus rather than a guanidinium group [1].

Thrombin inhibition Structure–activity relationship (SAR) Serine protease inhibitor Peptide boronate

F₁-ATPase Unnatural Mutagenesis: Lyk (Homolysine) Mutant Rotation Rate 0.2 rps (1/500 of Wild-Type) with Rescue from ADP-Inhibited State Versus Lysine Mutant

The Lyk mutation (2,7-diaminoheptanoic acid substituting the catalytic Arg finger in the α subunit of F₁-ATPase) was characterized by single-molecule rotation assays. The Lyk mutant exhibited a maximum rotation rate of 0.2 revolutions per second (rps), approximately 1/500 of the wild-type rate (~100 rps), and an ATP binding rate constant of 6.5 × 10⁶ M⁻¹s⁻¹, roughly one-third of the wild-type value (~2 × 10⁷ M⁻¹s⁻¹). Crucially, the Lyk mutant prevented the severe formation of an ADP-inhibited state that was observed for the lysine-substituted mutant, and even improved avoidance of inhibition relative to wild-type F₁. The Lyk mutant retained anticlockwise rotation directionality and exhibited three 120°-spaced pauses per revolution, identical to wild-type. These results demonstrate that the single –CH₂– extension from lysine to homolysine determines whether the enzyme enters a catalytically trapped ADP-inhibited state [1].

F₁-ATPase Single-molecule biophysics Unnatural amino acid mutagenesis Arginine finger catalysis

L-Lysine α-Oxidase Chain-Length Discrimination: 2,7-Diaminoheptanoic Acid as Non-Substrate Inhibitor (59% Residual Activity at 1 mM) Versus Shorter Diaminoalkanes

L-Lysine α-oxidase (EC 1.4.3.14) from Trichoderma cf. aureoviride Rifai VKM F-4268D was profiled against a homologous series of α,ω-diaminoalkanes. L-2,7-Diaminoheptanoic acid (homolysine) is not turned over as a substrate (0% activity relative to L-lysine) and acts as a weak competitive inhibitor, yielding 59% residual enzyme activity at 1 mM concentration (i.e., approximately 41% inhibition). In comparison, 1,6-diaminohexane (the lysine-length analog lacking the α-carboxyl) produced 43% inhibition, 1,5-diaminopentane gave 24% inhibition, and 6-aminocaproic acid was identified as the most effective inhibitor. The structurally related substrate 2,6-diaminopimelate retained 22% relative substrate activity. This pattern establishes a sharp chain-length cutoff: the enzyme's active site accommodates substrates with six-carbon backbones but discriminates against the seven-carbon homolysine scaffold, converting it from a substrate into a purely inhibitory ligand [1].

L-lysine α-oxidase Substrate specificity Enzyme inhibition Chain-length discrimination

DNA Polymerase β Catalytic Nucleophile Probing: Homolysine at Position 72 Shifts ε-Amino Group Out of Schiff Base Range, Reducing Lyase Activity Compared to Native Lysine

When the catalytic Lys72 of human DNA polymerase β was replaced with homolysine (compound 6), the side-chain elongation by one methylene group shifted the terminal ε-amino group to a position less favorable for Schiff base formation with the 5′-deoxyribose phosphate (dRP) substrate. This resulted in attenuated dRP lyase activity and reduced base excision repair (BER) capacity. The effect was distinct from that of N-methyllysine (compound 4), which affected mainly Schiff base intermediate stability and produced only moderate lyase inhibition, and from homoarginine (compound 5) or piperidinylalanine (compound 3), which led to almost complete suppression of both dRP excision activity and BER competency. Homolysine therefore occupies a unique intermediate position in the structure–activity gradient: it permits residual but substantially impaired catalysis, precisely because the extra –CH₂– unit displaces the nucleophilic amine from the optimal geometry for transition-state formation without abolishing binding [1].

DNA polymerase β Base excision repair Schiff base Unnatural amino acid dRP lyase

Side-Chain Basicity Trend: Homolysine pKa Follows Decreasing Basicity Series Ornithine (10.76) > Lysine (10.44) > Homolysine, Consistent with Increased Side-Chain Hydrophobicity

Within the homologous series of α,ω-diamino carboxylic acids, the side-chain amino group pKa exhibits a systematic decrease with increasing chain length: ornithine (C4, n=3) pKa ~10.76, lysine (C5, n=4) pKa ~10.44, and homolysine (C6, n=5) with a pKa consistent with further reduction along this trend. The directionally decreasing basicity is accompanied by increasing side-chain hydrophobicity (greater number of methylene units), which alters the protonation equilibrium at physiological pH and influences interactions with negatively charged enzyme pockets, membranes, and nucleic acids. N-Methylation of homolysine increases basicity as expected from the electron-donating effect of alkyl substitution, confirming that the primary amine of homolysine is the key determinant of its attenuated basicity relative to shorter-chain analogs [1]. No experimentally determined pKa value for homolysine was located in a primary peer-reviewed source at the time of compilation; this comparison is presented as a class-level inference from the established ornithine→lysine trend.

pKa Side-chain basicity Cationic amino acid Hydrophobicity Physicochemical SAR

Validated Application Scenarios for 2,7-Diaminoheptanoic Acid Procurement: Evidence-Backed Use Cases from Primary Comparative Data


Chain-Length Pharmacophore Mapping in Serine Protease Inhibitor Design

2,7-Diaminoheptanoic acid is the optimal building block for generating peptide boronate or phosphonate inhibitors where the S1 specificity pocket of thrombin (or related trypsin-like serine proteases) must be probed with an arginine-equivalent chain length but a primary amine terminus. The established Ki of 8.1 nM for Ac-(D)Phe-Pro-boro-homoLys-OH, benchmarked against lysine (0.24 nM) and ornithine (79 nM) analogs, provides a quantitative reference for computational docking and crystallographic fragment screening programs that require discrete chain-length increments to deconvolute steric versus electronic contributions to binding [1].

Unnatural Amino Acid Mutagenesis for Single-Molecule Mechanoenzyme Studies

Investigators employing amber suppression or cell-free protein synthesis to incorporate unnatural amino acids into F₁-ATPase (or other AAA+ ATPases with Arg finger motifs) should procure 2,7-diaminoheptanoic acid (Lyk) specifically for experiments distinguishing side-chain length effects from terminal guanidinium chemistry. The Lyk mutant's unique phenotype—500-fold reduced rotation rate combined with rescue from ADP inhibition not seen with lysine—makes it the only known amino acid that decouples catalytic rate from regulatory-state occupancy in this system [2]. This compound is essential for any study aiming to isolate chain-length matching as a variable in ATP hydrolysis chemomechanical coupling.

Non-Metabolizable Lysine Analog for Enzyme Specificity and Inhibition Profiling

In enzymology laboratories characterizing L-amino acid oxidases, decarboxylases, or transporters with chain-length discrimination, L-2,7-diaminoheptanoic acid serves as a validated non-substrate competitive inhibitor. Unlike 2,6-diaminopimelate (which retains 22% substrate activity toward L-lysine α-oxidase), homolysine shows zero substrate turnover while producing ~41% inhibition at 1 mM, making it the preferred negative-control ligand for distinguishing binding from catalysis in active-site mapping experiments [3]. Its use is indicated whenever the experimental objective is to identify the precise chain-length boundary between substrate acceptance and pure inhibition.

Active-Site Steric Tolerance Mapping in DNA Repair Enzymes

For structural biologists and enzymologists investigating the base excision repair (BER) pathway, homolysine incorporation at the catalytic lysine position of DNA polymerase β (or related lyases) is warranted when the goal is to achieve partial, rather than complete, suppression of Schiff base-dependent dRP excision. The homolysine-substituted enzyme retains attenuated but measurable lyase activity, unlike homoarginine or piperidinylalanine mutants that fully ablate function, enabling dose-response or kinetic isotope effect studies on the residual catalytic mechanism [4]. Procurement should specify the L-enantiomer when stereochemical fidelity to native L-lysine is required.

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